
Hdac-IN-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hdac-IN-9 is a compound that functions as an inhibitor of histone deacetylase 9 (HDAC9). Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of histone deacetylases can result in the reactivation of silenced genes, making histone deacetylase inhibitors valuable in the treatment of various diseases, including cancer and neurodegenerative disorders .
Métodos De Preparación
The synthesis of Hdac-IN-9 typically involves the preparation of hydroxamic acid derivatives, which are known for their ability to chelate metal ions such as zinc. The synthetic route generally starts with the activation of carboxylic acids as esters or acyl chlorides, followed by nucleophilic acyl substitution with hydroxylamine to form the hydroxamic acid moiety . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pH, and reaction time.
Análisis De Reacciones Químicas
Hdac-IN-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.
Aplicaciones Científicas De Investigación
Hdac-IN-9 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of histone deacetylase 9 in various chemical processes.
Biology: It is used to investigate the biological functions of histone deacetylase 9, including its role in gene expression, cell differentiation, and apoptosis.
Medicine: It is being explored as a potential therapeutic agent for the treatment of cancer, neurodegenerative diseases, and inflammatory conditions.
Industry: It is used in the development of new drugs and imaging agents that target histone deacetylases.
Mecanismo De Acción
Hdac-IN-9 exerts its effects by inhibiting the activity of histone deacetylase 9. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene transcription. The molecular targets of this compound include histone proteins and various transcription factors. The pathways involved in its mechanism of action include the regulation of gene expression, cell cycle progression, and apoptosis .
Comparación Con Compuestos Similares
Hdac-IN-9 is similar to other histone deacetylase inhibitors, such as trichostatin A, vorinostat, and panobinostat. this compound is unique in its selectivity for histone deacetylase 9, making it a valuable tool for studying the specific functions of this enzyme. Other similar compounds include:
Trichostatin A: A broad-spectrum histone deacetylase inhibitor.
Vorinostat: An FDA-approved histone deacetylase inhibitor for the treatment of cutaneous T-cell lymphoma.
Panobinostat: A histone deacetylase inhibitor used in the treatment of multiple myeloma
Propiedades
Fórmula molecular |
C33H38N2O4 |
|---|---|
Peso molecular |
526.7 g/mol |
Nombre IUPAC |
N-(2-aminophenyl)-4-[[(8R,9S,13S,14S,17S)-17-hydroxy-2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxymethyl]benzamide |
InChI |
InChI=1S/C33H38N2O4/c1-33-16-15-23-24(26(33)13-14-31(33)36)12-11-22-17-30(29(38-2)18-25(22)23)39-19-20-7-9-21(10-8-20)32(37)35-28-6-4-3-5-27(28)34/h3-10,17-18,23-24,26,31,36H,11-16,19,34H2,1-2H3,(H,35,37)/t23-,24+,26-,31-,33-/m0/s1 |
Clave InChI |
RURFTJVUUIVVFR-XJARVILUSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)OC)OCC5=CC=C(C=C5)C(=O)NC6=CC=CC=C6N |
SMILES canónico |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)OCC5=CC=C(C=C5)C(=O)NC6=CC=CC=C6N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


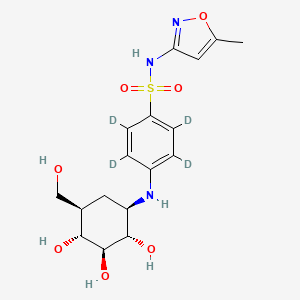
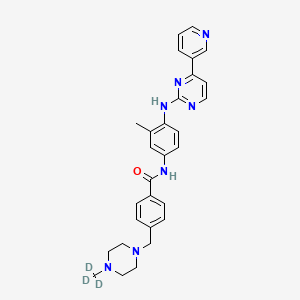
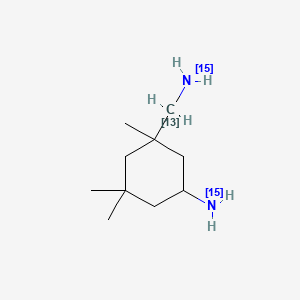
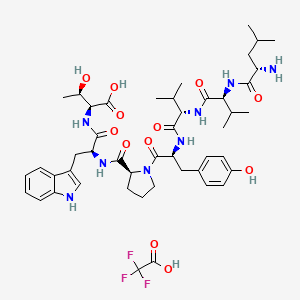
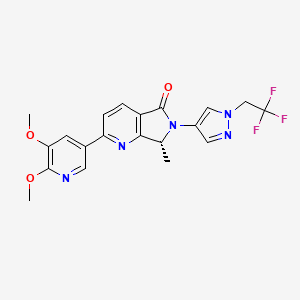
![(2S,3R,4R,5R,6S)-2-[(2R,3R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426450.png)
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-phenylprop-2-enoate](/img/structure/B12426452.png)
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]furan](/img/structure/B12426460.png)
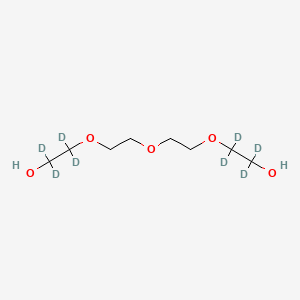


![[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B12426476.png)

![(4S,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione](/img/structure/B12426495.png)
